1-(2,4-Dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea
Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a 2,4-dimethoxyphenyl group and a 3-ethoxypropyl group attached to the thiourea core.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3-ethoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Synthetic Route:
- Dissolve 2,4-dimethoxyaniline in dichloromethane.
- Add 3-ethoxypropyl isothiocyanate dropwise to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product through recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of substituted thioureas.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Electrophiles: Alkyl halides, acyl halides
Major Products:
- Sulfoxides
- Sulfones
- Amines
- Substituted thioureas
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies have indicated that it may have cytotoxic effects on cancer cells.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea can be compared with other thiourea derivatives, such as:
1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: This compound has a phenyl group instead of the 3-ethoxypropyl group. It exhibits different chemical reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)thiourea: This derivative has a 2-hydroxyethyl group, which imparts different solubility and reactivity properties.
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea: The presence of a 4-methylphenyl group affects the compound’s steric and electronic properties, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-19-9-5-8-15-14(20)16-12-7-6-11(17-2)10-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H2,15,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEWZUAWBYCTLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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